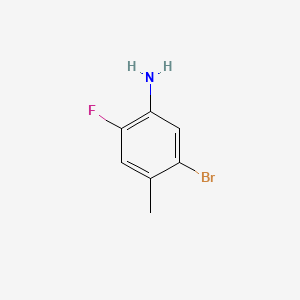

5-Bromo-2-fluoro-4-methylaniline

Overview

Description

5-Bromo-2-fluoro-4-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It has a molecular weight of 204.04 . It is a yellow to brown solid or liquid at room temperature .

Synthesis Analysis

5-Bromo-4-fluoro-2-methylaniline is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions . It possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 . The InChI key is VPENPNZYTNWJNP-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is a reagent used in the synthesis of Pan-RAF inhibitors which may be used in the treatment of cancers . It is also used to prepare 3,4-dihydro-1H- -benzothieno [2,3-c]pyran and 3,4-dihydro-1H-pyrano [3,4-b]benzofuran derivatives as non-nucleoside inhibitors of HCV NS5B RNA dependent RNA polymerase .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid or liquid at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Metabolism in Rat Liver Microsomes : Boeren et al. (1992) studied the metabolism of 2-fluoro-4-methylaniline and its derivatives in rat liver microsomes. They found that side-chain C-hydroxylation and N-hydroxylation were key metabolic pathways. Their study suggested an influence of the type of halogen substituent on the rate of microsomal metabolism (Boeren et al., 1992).

Reactions with Hemoglobin : Renner (2004) explored the reactions of 4-bromo-N,N-dimethylaniline-N-oxide with hemoglobin, leading to the transformation into various compounds including 4-bromo-N-methylaniline. This study contributes to understanding the biochemical interactions of such compounds (Renner, 2004).

Synthesis of Non-Linear Optical Properties : Rizwan et al. (2021) investigated the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. This study provides insights into the structural characteristics and reactivity of these compounds, which are significant for their potential applications in non-linear optics (Rizwan et al., 2021).

Toxicity Assessment in Earthworms : Bundy et al. (2002) used metabonomic assessment to study the toxicity of 2-fluoro-4-methylaniline in earthworms. They identified novel biomarkers of xenobiotic toxicity, contributing to environmental toxicology research (Bundy et al., 2002).

Mechanisms of SNAr Reactions : Onyido and Hirst (1991) examined the influence of steric and electronic effects on the mechanism of aromatic nucleophilic substitution reactions in dimethyl sulphoxide, using compounds including 1-bromo-2-fluoro-3,5-dinitrobenzenes. This research aids in understanding the chemical reactivity of related compounds (Onyido & Hirst, 1991).

Safety and Hazards

The safety information for 5-Bromo-2-fluoro-4-methylaniline includes the following hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Future Directions

5-Bromo-2-fluoro-4-methylaniline is a key ingredient for the synthesis of MDL compounds (N -phenyl-4- (phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). These MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . This suggests potential future directions in cancer research and treatment.

Mechanism of Action

Target of Action

5-Bromo-2-fluoro-4-methylaniline is known to be an activator of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .

Mode of Action

The compound increases the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .

Biochemical Pathways

The compound is involved in the regulation of the SIRT6 pathway . By increasing the deacetylase activity of SIRT6, it affects the acetylation state of histones, which are proteins that help package DNA in the nucleus. Changes in histone acetylation can affect gene expression, potentially leading to changes in cell behavior .

Result of Action

The activation of SIRT6 and the subsequent decrease in histone levels can have significant effects at the molecular and cellular level . In particular, it can influence gene expression and potentially alter cell behavior . In the context of cancer cells, this could potentially lead to a reduction in tumor growth .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoro-4-methylaniline is known to interact with various enzymes, proteins, and other biomolecules. It is one of the key ingredients for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .

Cellular Effects

MDL compounds, which include this compound, increase the deacetylase activity of SIRT6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells , thereby influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .

properties

IUPAC Name |

5-bromo-2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPENPNZYTNWJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674746 | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945244-29-1 | |

| Record name | 5-Bromo-2-fluoro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)

![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)

![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)

![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)